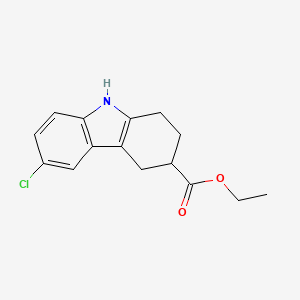

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.74604 . It is a member of the class of carbazoles .

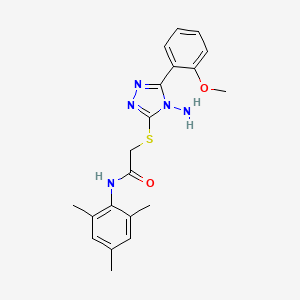

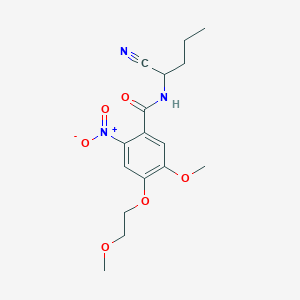

Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole backbone, which is a tricyclic compound that includes two benzene rings fused onto a five-membered nitrogen-containing ring .Physical And Chemical Properties Analysis

This compound has a density of 1.293±0.06 g/cm3 at 20 ºC and 760 Torr .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl chloroformate/DMF mixture has been used for facile ring closure reactions in the synthesis of thiazolo[5,4-d]pyrimidines, showing its utility in creating compounds with potential bioactivity, including molluscicidal properties (El-bayouki & Basyouni, 1988).

- A novel phosphine-catalyzed [4 + 2] annulation process was developed using ethyl 2-methyl-2,3-butadienoate, leading to the synthesis of highly functionalized tetrahydropyridines. This highlights its role in the creation of complex nitrogen-containing structures (Zhu, Lan, & Kwon, 2003).

- In the domain of corrosion science, pyranpyrazole derivatives, including similar ethyl carbazole compounds, have shown promise as novel corrosion inhibitors for mild steel, crucial for industrial applications. This underscores the compound's utility in materials science and industrial chemistry (Dohare et al., 2017).

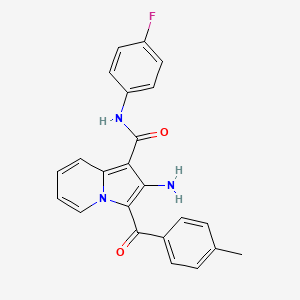

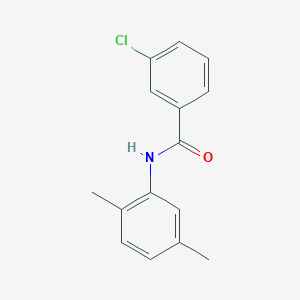

Bioactive Compound Synthesis

- The compound has been involved in the synthesis of derivatives with potential antibacterial and antifungal activities, as evidenced by studies on chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives. These findings demonstrate the compound's relevance in the development of new antimicrobial agents (Ambhore, 2021).

Photoinitiators and Photocyclization

- A novel carbazole photoinitiator was synthesized from carbazole, indicating its use in polymer science and materials engineering for initiating polymerization processes under light exposure. This application is significant in the field of photopolymerization, with potential implications for the development of advanced materials (Chuan, 2008).

- Oxidative photochemical cyclization techniques have been applied to derivatives of ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoates, leading to the synthesis of benzo[a]carbazoles. This showcases the compound's utility in constructing complex heterocyclic structures, vital for pharmaceutical and material sciences (Li et al., 2015).

Mécanisme D'action

While the specific mechanism of action for ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is not available, a related compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, is thought to work by blocking the activity of an enzyme called SirT1, which is involved in controlling the removal of certain proteins .

Propriétés

IUPAC Name |

ethyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-3-5-13-11(7-9)12-8-10(16)4-6-14(12)17-13/h4,6,8-9,17H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHATKSXJJTJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2569417.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2569421.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2569423.png)

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2569428.png)

![N-1,3-benzodioxol-5-yl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569429.png)

![4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2569430.png)